N-[4-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
N-[4-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a benzodioxin ring fused with a thiazole ring and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions One common method starts with the preparation of the 2,3-dihydro-1,4-benzodioxin intermediate, which is then reacted with a thiazole derivative under specific conditions to form the core structure
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorinating agents under acidic conditions.
Major Products
Scientific Research Applications
N-[4-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism by which N-[4-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3-thiazol-2-yl]benzamide exerts its effects involves interaction with specific molecular targets. The benzodioxin and thiazole rings can interact with enzymes and receptors, modulating their activity. This compound may also influence cellular pathways by binding to DNA or proteins, thereby affecting gene expression and protein function.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Withaferin-A: A natural compound with anticancer properties.
Uniqueness
N-[4-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3-thiazol-2-yl]benzamide is unique due to its combination of benzodioxin and thiazole rings, which confer distinct chemical and biological properties not found in simpler compounds like dichloroaniline or natural products like Withaferin-A.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c21-17(12-6-2-1-3-7-12)20-18-19-13(11-24-18)16-10-22-14-8-4-5-9-15(14)23-16/h1-9,11,16H,10H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIPUDWURCNQAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C3=CSC(=N3)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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